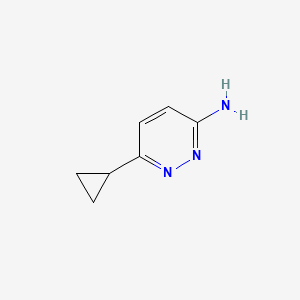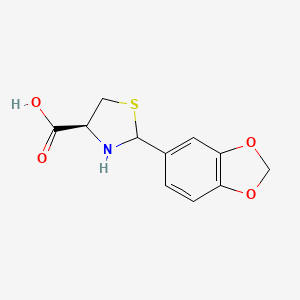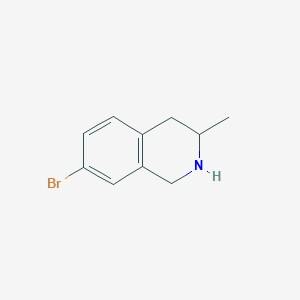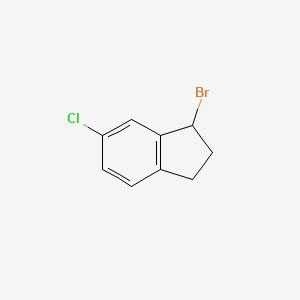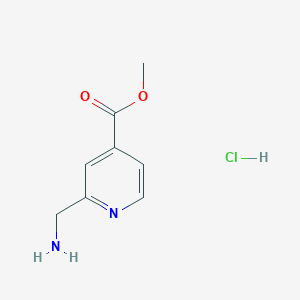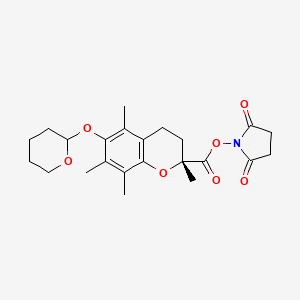![molecular formula C20H27NO B1437101 N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline CAS No. 1040686-94-9](/img/structure/B1437101.png)
N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline
Descripción general
Descripción
“N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline” is a biochemical compound used for proteomics research . It has a molecular formula of C20H27NO and a molecular weight of 297.43 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline” are largely defined by its molecular structure. It has a molecular weight of 297.43 . Other specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline is utilized in various synthetic pathways. For example, Crich and Rumthao (2004) demonstrated its use in the synthesis of carbazomycin B, a compound with potential medicinal applications, through radical arylation of benzene (Crich & Rumthao, 2004).
- Murata et al. (1993) described the iron-catalyzed oxidation of this compound with molecular oxygen, highlighting its role in the formation of N-cyanomethyl-N-methylanilines, which are important intermediates in organic synthesis (Murata et al., 1993).
Materials Science and Engineering
- Bowen et al. (1996) explored the use of derivatives of N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline in adhesive bonding. They synthesized a comonomer to investigate the effects of methyl groups on adhesive bonding properties (Bowen et al., 1996).
Biochemical Studies
- L. Cui et al. (2007) conducted a study on the formation of DNA adducts by N-acetoxy-3,5-dimethylaniline, a derivative, which is significant in understanding the biochemical interactions of these compounds at a molecular level (Cui et al., 2007).
Environmental and Health Impact Studies
- Chao et al. (2012) investigated the genotoxicity of 3,5-dimethylaniline in mammalian cells, focusing on the role of reactive oxygen species. This research is crucial in understanding the environmental and health impacts of this compound (Chao et al., 2012).
Photopolymerization and Sensitization
- Muftuoglu et al. (2004) used N,N-dimethylaniline end-functional polymers in photoinduced block copolymerization, demonstrating the application of this compound in advanced polymer science (Muftuoglu et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethyl-N-[[4-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)9-10-22-20-7-5-18(6-8-20)14-21-19-12-16(3)11-17(4)13-19/h5-8,11-13,15,21H,9-10,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNKNIDLLOHRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=C(C=C2)OCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)
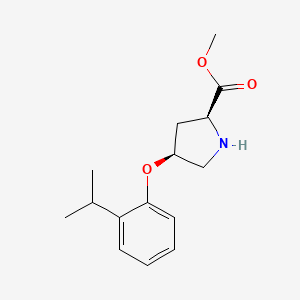
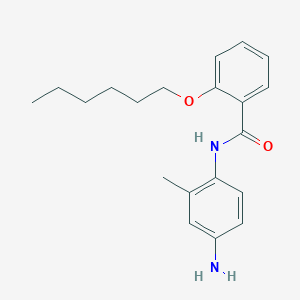
![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)
